Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl

Catalog No.
S3679352
CAS No.
2307732-66-5
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL...

CAS Number

2307732-66-5

Product Name

Rac-(3AR,6S,6AS)-octahydrocyclopenta[B]pyrrol-6-OL hcl

IUPAC Name

(3aR,6S,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1

InChI Key

PBDFQQDTULVCQA-NLRFIBDTSA-N

SMILES

C1CC(C2C1CCN2)O.Cl

Canonical SMILES

C1CC(C2C1CCN2)O.Cl

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1CCN2)O.Cl

Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride is a bicyclic compound characterized by its complex structure and specific stereochemistry. Its molecular formula is C7H14ClNOC_7H_{14}ClNO with a molar mass of approximately 163.65 g/mol. The compound features a cyclopentane ring fused to a pyrrolidine moiety, which contributes to its unique biological and chemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in pharmaceutical research and development .

Typical of alcohols and amines. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Conversion of the alcohol group to carbonyl groups (aldehydes or ketones) using oxidizing agents.
  • Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, particularly with alkyl halides.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride exhibits significant biological activity, particularly as an inhibitor of leukocyte function-associated antigen 1 (LFA-1). This inhibition is vital in modulating immune responses and has potential therapeutic implications in inflammatory diseases and autoimmune disorders . Preliminary studies suggest that the compound may also have neuroprotective effects, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride typically involves multi-step organic reactions. One common approach is:

  • Formation of the Bicyclic Structure: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols.
  • Hydrochloride Salt Formation: The free base form of the compound can be treated with hydrochloric acid to yield the hydrochloride salt.

Alternative synthetic routes may involve different starting materials or catalysts to optimize yield and purity .

The primary applications of rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride are in medicinal chemistry and pharmacology. Specific applications include:

  • Drug Development: As a lead compound for developing new therapeutics targeting inflammatory conditions.
  • Research Reagent: Utilized in studies exploring immune modulation and neuroprotection.
  • Chemical Intermediates: In the synthesis of more complex organic molecules for pharmaceutical applications .

Interaction studies are essential for understanding how rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride interacts with biological systems. Preliminary findings indicate that it may interact with various receptors involved in immune response modulation. These interactions could lead to synergistic effects when combined with other therapeutic agents. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to establish safe and effective dosage regimens for potential clinical use .

Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride shares structural similarities with several other compounds. Notable similar compounds include:

  • (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride - A structural isomer that may exhibit different biological activities due to variations in stereochemistry.
  • 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride - A bicyclic amine that shares some pharmacological properties but differs significantly in its chemical structure and reactivity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-olBicyclic structure with hydroxyl groupInhibitor of LFA-1; potential neuroprotective effects
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-olIsomeric form; different stereochemistryVaries; less studied
2-Azabicyclo[2.1.1]hexan-4-olBicyclic amineAntinociceptive properties

The uniqueness of rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride lies in its specific stereochemistry and potent biological activity against LFA-1, distinguishing it from other similar compounds which may not exhibit the same level of efficacy in therapeutic applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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